molecular formula C8H6N2S2 B1335008 5-Phenyl-1,3,4-thiadiazole-2-thiol CAS No. 5585-19-3

5-Phenyl-1,3,4-thiadiazole-2-thiol

Cat. No.: B1335008
CAS No.: 5585-19-3
M. Wt: 194.3 g/mol
InChI Key: ZTLMHGOWADYAHM-UHFFFAOYSA-N
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Description

5-Phenyl-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are five-membered rings containing two nitrogen atoms and one sulfur atom.

Scientific Research Applications

5-Phenyl-1,3,4-thiadiazole-2(3H)-thione has a wide range of scientific research applications:

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended. It should be used only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 5-Phenyl-1,3,4-thiadiazole-2-thiol are not mentioned in the available literature, the broad range of biological activities exhibited by 1,3,4-thiadiazole derivatives suggests potential for further investigations in the development of novel effective agents for various diseases .

Mechanism of Action

Target of Action

It is known that 1,3,4-thiadiazole derivatives, to which 5-phenyl-1,3,4-thiadiazole-2-thiol belongs, have a broad spectrum of pharmacological activities . They are integral components of various drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives can prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . They also have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Biochemical Pathways

It is known that 1,3,4-thiadiazole derivatives can affect a variety of biological activities . For example, they can induce leaf tissue development to enhance photosynthetic activity and induce stomatal closure to defend against virus invasion .

Pharmacokinetics

The sulfur atom in the thiadiazole system is characterized by enhanced liposolubility, which allows these compounds to cross cellular membranes .

Result of Action

It is known that 1,3,4-thiadiazole derivatives can have cytotoxic effects on various human cancer cell lines .

Action Environment

It is known that the adsorption of inhibitors, such as 1,3,4-thiadiazole derivatives, is influenced by several factors such as solution temperature, exposure time, electronic structure of the inhibitor molecules, the nature of the electrolyte, and the size of the charge on the metal .

Biochemical Analysis

Biochemical Properties

5-Phenyl-1,3,4-thiadiazole-2-thiol plays a crucial role in several biochemical reactions. It has been shown to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has demonstrated inhibitory effects on certain enzymes, such as carbonic anhydrase and urease, by binding to their active sites and preventing substrate access . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins, thereby modulating their structure and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been found to exhibit cytotoxic properties against various cancer cell lines, including hepatocellular carcinoma, lung carcinoma, and breast carcinoma . It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity and altering metabolic pathways . This compound also interacts with DNA and RNA, affecting gene expression and protein synthesis. Furthermore, this compound can modulate the activity of transcription factors and other regulatory proteins, leading to changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can cause toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, to form various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. Additionally, this compound can affect the activity of key metabolic enzymes, such as glucose-6-phosphate dehydrogenase, thereby impacting cellular energy production and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can also bind to plasma proteins, such as albumin, which facilitates its transport in the bloodstream and enhances its bioavailability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications, such as phosphorylation and acetylation, can direct this compound to these compartments, where it can exert its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-1,3,4-thiadiazole-2(3H)-thione typically involves the cyclization of thiosemicarbazides with aromatic carboxylic acids. One common method includes the reaction of thiosemicarbazide with benzoic acid in the presence of polyphosphoric acid, leading to the formation of the thiadiazole ring . Another method involves the use of sulfuric acid as a catalyst in refluxing methanol .

Industrial Production Methods

Industrial production of 5-phenyl-1,3,4-thiadiazole-2(3H)-thione often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-1,3,4-thiadiazole-2(3H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the thione group enhances its ability to form stable complexes with metal ions and increases its potency in various biological assays .

Properties

IUPAC Name

5-phenyl-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S2/c11-8-10-9-7(12-8)6-4-2-1-3-5-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLMHGOWADYAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204444
Record name 1,3,4-Thiadiazole-2-thiol, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5585-19-3
Record name 5-Phenyl-1,3,4-thiadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5585-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Thiadiazole-2-thiol, 5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005585193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Thiadiazole-2-thiol, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenyl-1,3,4-thiadiazole-2-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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